molecular formula C2H10Cl2N2 B566165 Ethylene-d4-diamine dihydrochloride CAS No. 34334-71-9

Ethylene-d4-diamine dihydrochloride

Cat. No.: B566165
CAS No.: 34334-71-9
M. Wt: 137.04
InChI Key: OHHBFEVZJLBKEH-RIZDZYNXSA-N
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Description

Ethylene-d4-diamine dihydrochloride is a deuterated derivative of ethylenediamine, a compound widely used in various chemical applications. The deuterium atoms replace the hydrogen atoms in the ethylene backbone, making it useful in specific scientific research applications, particularly in studies involving isotopic labeling. The molecular formula of this compound is H2NCD2CD2NH2 · 2HCl, and it has a molecular weight of 137.04 g/mol .

Scientific Research Applications

Ethylene-d4-diamine dihydrochloride is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:

Safety and Hazards

Ethylene-d4-diamine dihydrochloride is a flammable liquid and vapor. It is toxic in contact with skin and causes severe skin burns and eye damage. It may cause respiratory irritation, an allergic skin reaction, and allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful if swallowed or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for Ethylene-d4-diamine dihydrochloride are not mentioned in the available resources, it continues to be a valuable reagent in chemical synthesis .

Biochemical Analysis

Biochemical Properties

Ethylene-d4-diamine dihydrochloride is a known chelating agent . It interacts with various enzymes and proteins, forming complexes that play crucial roles in biochemical reactions . The nature of these interactions is largely dependent on the specific biomolecules involved and the physiological conditions under which the reactions occur .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the cell type and the concentration of this compound present .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action depends on the biological context and the specific biomolecules that this compound interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene-d4-diamine dihydrochloride can be synthesized by reacting deuterated ethylene (Ethylene-d4) with ammonia in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydrogen atoms with deuterium atoms. The reaction can be represented as follows:

C2D4+2NH3+2HClH2NCD2CD2NH22HCl\text{C}_2\text{D}_4 + 2\text{NH}_3 + 2\text{HCl} \rightarrow \text{H}_2\text{NCD}_2\text{CD}_2\text{NH}_2 \cdot 2\text{HCl} C2​D4​+2NH3​+2HCl→H2​NCD2​CD2​NH2​⋅2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where deuterated ethylene and ammonia are combined under high pressure and temperature. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Ethylene-d4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form ethylene-d4-diamine.

    Substitution: It can undergo nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halides like sodium chloride (NaCl) and other electrophiles are used under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Ethylene-d4-diamine dihydrochloride is compared with other similar compounds such as:

    Ethylenediamine: The non-deuterated form, widely used in chemical synthesis.

    Ethylenediamine-15N2 dihydrochloride: Another isotopically labeled derivative used in nitrogen-15 labeling studies.

    Ethylenediaminetetraacetic-d12 acid: A deuterated form of ethylenediaminetetraacetic acid used in chelation studies.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed isotopic studies. Its applications in various fields make it a valuable compound for scientific research .

Properties

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i1D2,2D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHBFEVZJLBKEH-RIZDZYNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34334-71-9
Record name Ethylene-d4-diamine dihydrochloride
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